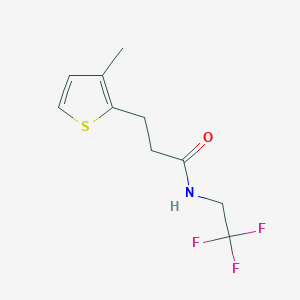

3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide

Description

3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring substituted with a methyl group and an amide group attached to a trifluoroethyl group.

Properties

IUPAC Name |

3-(3-methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NOS/c1-7-4-5-16-8(7)2-3-9(15)14-6-10(11,12)13/h4-5H,2-3,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPGIOILPFMDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CCC(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 3-methylthiophene with an appropriate halogenating agent to introduce a reactive site, followed by a nucleophilic substitution with trifluoroethylamine and subsequent amidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH).

Major Products Formed:

Oxidation: The oxidation of the thiophene ring can lead to the formation of thiophene derivatives.

Reduction: Reduction reactions can produce reduced thiophene derivatives.

Substitution: Substitution reactions can result in the formation of various substituted thiophene compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide can be used to study the interaction of thiophene derivatives with biological targets. It may also serve as a probe in biochemical assays.

Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its trifluoroethyl group can enhance the metabolic stability of pharmaceuticals, making it a valuable component in drug design.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which 3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide exerts its effects depends on its molecular targets and pathways. The trifluoroethyl group can interact with various biological targets, potentially affecting metabolic pathways and enzyme activities. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(3-Methylthiophen-2-yl)propanoic acid: This compound lacks the trifluoroethyl group and may have different chemical and biological properties.

N-(2,2,2-trifluoroethyl)propanamide: This compound lacks the thiophene ring and may exhibit different reactivity and biological activity.

Uniqueness: 3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide is unique due to the combination of the thiophene ring and the trifluoroethyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

3-(3-Methylthiophen-2-yl)-N-(2,2,2-trifluoroethyl)propanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀F₃NOS

- Molecular Weight : 239.24 g/mol

- CAS Number : 1354954-00-9

Biological Activity Overview

The biological activity of this compound has been explored primarily in terms of its pharmacological potential. Key areas of investigation include:

- Anticonvulsant Activity : Similar compounds have demonstrated significant anticonvulsant properties. For instance, analogs of trifluoroethyl propanamide have shown efficacy in reducing the minimum alveolar concentration (MAC) of isoflurane, suggesting potential applications in anesthetic practices .

- Neuroprotective Effects : Preliminary studies indicate that compounds within this class may enhance GABA(A) receptor activity, which is crucial for neuroprotection and seizure control. This mechanism could position this compound as a candidate for further research in neuropharmacology .

- Antimicrobial Activity : The presence of the thiophene ring suggests potential antimicrobial properties, as similar structures have been linked to antibacterial and antifungal activities in various studies.

Case Studies and Research Findings

Several studies have examined the biological effects of related compounds:

- Study on Anesthetic Properties : A study evaluating the anesthetic properties of trifluoroethyl derivatives found that certain analogs significantly reduced MAC without adverse cardiovascular effects. This suggests that this compound may also possess similar anesthetic profiles .

- Mechanistic Insights : Research involving liposomal partitioning studies indicated that the aromatic components of these compounds preferentially partition into lipid environments, which correlates with their anesthetic efficacy .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.